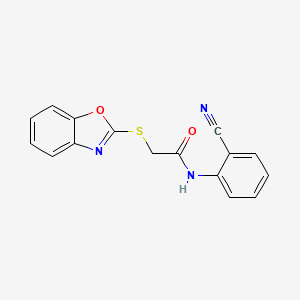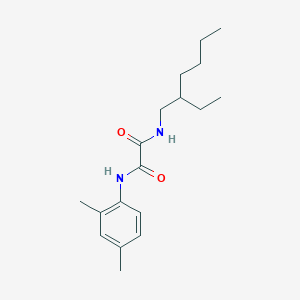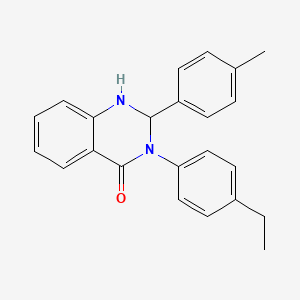![molecular formula C27H20N2O6 B11543881 4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)
4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Naftaleno-carboxilato de 4-{(Z)-[2-(1,3-benzodioxol-5-ilcarbonil)hidrazinilideno]metil}-2-metoxifenilo es un compuesto orgánico complejo caracterizado por su estructura molecular única. Este compuesto presenta una combinación de grupos benzodioxol, hidrazinilideno, metoxifenilo y naftaleno carboxilato, lo que lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-Naftaleno-carboxilato de 4-{(Z)-[2-(1,3-benzodioxol-5-ilcarbonil)hidrazinilideno]metil}-2-metoxifenilo generalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como paladio sobre carbón. El proceso puede involucrar pasos como condensación, ciclización y esterificación para obtener el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El uso de cribado de alto rendimiento y la optimización de las condiciones de reacción asegura la producción eficiente del compuesto con alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Naftaleno-carboxilato de 4-{(Z)-[2-(1,3-benzodioxol-5-ilcarbonil)hidrazinilideno]metil}-2-metoxifenilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden involucrar reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en los anillos de benzodioxol y naftaleno.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbón, óxido de platino.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 1-Naftaleno-carboxilato de 4-{(Z)-[2-(1,3-benzodioxol-5-ilcarbonil)hidrazinilideno]metil}-2-metoxifenilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como precursor en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del 1-Naftaleno-carboxilato de 4-{(Z)-[2-(1,3-benzodioxol-5-ilcarbonil)hidrazinilideno]metil}-2-metoxifenilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Cloro-1-benzotiofeno-2-carboxilato de 4-{(E)-[2-(1,3-benzodioxol-5-ilcarbonil)hidrazono]metil}fenilo
- Piperidina, 1-[5-(1,3-benzodioxol-5-il)-1-oxo-2,4-pentadienil]-, (Z,Z)-
Singularidad
El 1-Naftaleno-carboxilato de 4-{(Z)-[2-(1,3-benzodioxol-5-ilcarbonil)hidrazinilideno]metil}-2-metoxifenilo destaca por su combinación única de grupos funcionales, que le confieren propiedades químicas y biológicas distintivas
Propiedades
Fórmula molecular |
C27H20N2O6 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[4-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H20N2O6/c1-32-24-13-17(15-28-29-26(30)19-10-12-22-25(14-19)34-16-33-22)9-11-23(24)35-27(31)21-8-4-6-18-5-2-3-7-20(18)21/h2-15H,16H2,1H3,(H,29,30)/b28-15- |
Clave InChI |
UQHHWTDMGNTNQN-MBTHVWNTSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)

![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11543866.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11543869.png)


![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11543892.png)
![(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)

